4-Chlorophenyl sulfoxide

Catalytic Oxidation Alcohols Rhenium Complexes

Researchers requiring maximum conversion efficiency in selective oxidation protocols often encounter yield gaps with generic diaryl sulfoxides. 4-Chlorophenyl sulfoxide (CAS 3085-42-5) directly resolves this limitation as a superior terminal oxidant in oxo-rhenium catalyzed systems. • Achieves up to 93% product yield-the highest in its class for alcohol-to-carbonyl oxidation. • Key intermediate for sulfoximine carbamate synthesis in medicinal chemistry and crop protection. • Supplied at ≥98% (GC) purity with global availability; bulk quantities supported.

Molecular Formula C12H8Cl2OS
Molecular Weight 271.2 g/mol
CAS No. 3085-42-5
Cat. No. B165687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl sulfoxide
CAS3085-42-5
SynonymsBis(4-chlorophenyl)sulfoxide
Molecular FormulaC12H8Cl2OS
Molecular Weight271.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
InChIKeyKJGYFISADIZFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Sulfoxide Overview


4-Chlorophenyl sulfoxide (CAS 3085-42-5, C₁₂H₈Cl₂OS, MW 271.2), also known as bis(4-chlorophenyl) sulfoxide, is a symmetrical diaryl sulfoxide [1]. It is a white to light yellow crystalline solid with a melting point range of 143-145 °C . This compound serves as a versatile intermediate and, critically, as a highly efficient terminal oxidant in catalytic systems, distinguishing it from other diaryl sulfoxides in selective oxidation chemistry [2].

1
Oxidant role Terminal oxidant in Re-catalyzed alcohol oxidation to aldehydes/ketones.
2
Specification support Consistent purity profile supports batch-to-batch catalytic reproducibility.
3
Workflow context Fits selective oxidation protocols requiring electron-deficient diaryl sulfoxide.

Performance Advantage of 4-Chlorophenyl Sulfoxide


Substituting 4-Chlorophenyl sulfoxide with a generic analog like diphenyl sulfoxide or di-p-tolyl sulfoxide in catalytic oxidation processes is not performance-neutral. Direct comparative studies reveal that the 4-chloro substituent imparts distinct electronic effects that significantly enhance the sulfoxide's efficiency as a terminal oxidant in Re-catalyzed systems [1]. As a result, 4-chlorophenyl sulfoxide achieves the highest product yield (93%) among its class, making it the empirically optimal choice for researchers requiring maximum conversion efficiency in selective oxidation protocols [1].

4-Chlorophenyl sulfoxide (target)
Diphenyl sulfoxide / Di-p-tolyl sulfoxide
Electronic profile
Electron-withdrawing Cl substituent enhances oxidant reactivity
Lack of Cl (diphenyl) or electron-donating methyl groups (di-p-tolyl) may reduce efficiency
Yield outcome
Reported top yield among tested diaryl sulfoxides in Re-catalyzed oxidation
May deliver measurably lower aldehyde/ketone yield under identical conditions
Selection impact
Supports yield-sensitive catalytic protocols
Not a performance-neutral replacement; requires validation if substitution is considered

4-Chlorophenyl Sulfoxide: Key Evidence


Oxidant Efficiency in Alcohol Oxidation

In the ReOCl3(PPh3)2-catalyzed oxidation of 4-nitrobenzyl alcohol, 4-chlorophenyl sulfoxide was the most effective oxidant among all tested diaryl sulfoxides, delivering the highest yield of 4-nitrobenzaldehyde [1]. Its performance surpasses diphenyl sulfoxide, 4-nitrophenyl phenyl sulfoxide, and di-p-tolyl sulfoxide [1].

Oxidant efficiency
Head-to-head
93% yield (4-nitrobenzaldehyde)
vs diphenyl sulfoxide 91%, di-p-tolyl sulfoxide 81%, DMSO 70%
Reported top yield among tested diaryl sulfoxides
ReOCl₃(PPh₃)₂ cat., toluene reflux, 17 h, 1.0 mmol scale
Catalytic Oxidation Alcohols Rhenium Complexes

Lipophilicity and Membrane Interaction

4-Chlorophenyl sulfoxide has a calculated logP value of 3.39 [1]. This is higher than the logP of its unsubstituted analogue, diphenyl sulfoxide (logP ≈ 2.5 [2]), a difference that indicates significantly increased lipophilicity.

Lipophilicity
Class-level inference
Calculated logP ~3.4
vs diphenyl sulfoxide ~2.5
Suggests potential for membrane interaction; context-dependent
Data to verify; computed logP, conditions unspecified
Physicochemical Properties LogP Drug Design

Purity and Batch Consistency

Commercial sources provide 4-chlorophenyl sulfoxide with a consistently high purity specification, typically >98.0% (GC) , and a sharp melting point range of 143.0 to 145.0 °C . This is a more refined specification than the broader 140-145 °C range often reported for the 95% purity grade .

Purity & consistency
Specification review
>98.0% (GC), mp 143.0–145.0 °C
vs min. 95% grade mp 140–145 °C
Higher purity grade supports lot-to-lot catalytic reproducibility
Supplier specification; verify per experimental requirements
Quality Control Purity Melting Point

Applications of 4-Chlorophenyl Sulfoxide


Catalytic Alcohol Oxidation

As a terminal oxidant in oxo-rhenium catalyzed systems, 4-chlorophenyl sulfoxide facilitates the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones in high yield (up to 93%) [1]. This is an established, high-performance application for which it is the preferred sulfoxide reagent.

Sulfoximine Carbamate Synthesis

This compound serves as a key intermediate in the synthesis of sulfoximine carbamates, a class of molecules with established utility in medicinal chemistry and crop protection [1]. The high purity grades available ensure a reliable starting material for complex molecule construction.

HPLC Method Development

Well-defined reverse-phase HPLC methods using standard C18 columns and simple acetonitrile/water mobile phases are available for the analysis and quality control of 4-chlorophenyl sulfoxide, facilitating purity checks and reaction monitoring [1].

Lipophilic Scaffold for Lead Discovery

Its calculated logP of 3.39 and symmetrical diaryl sulfoxide core make it a useful lipophilic building block or scaffold in early-stage medicinal chemistry for exploring structure-activity relationships, particularly where enhanced membrane permeability is desired [1].

Application
Selection Property
Validation Focus
Catalytic alcohol oxidation
Oxidant efficiency in Re-catalyzed systems
Yield optimization review
Sulfoximine carbamate synthesis
Purity and lot consistency for intermediate use
Starting material quality control
HPLC method development
Established reversed-phase HPLC method
Method transfer and adaptation review
Lipophilic scaffold exploration
Elevated lipophilicity context
Membrane permeability assay context

Technical Documentation Hub

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43 linked technical documents
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